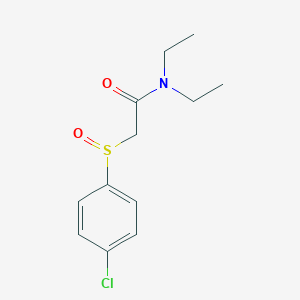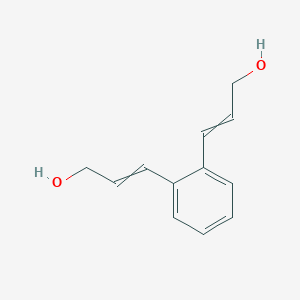
3,3'-(1,2-Phenylene)di(prop-2-en-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is an organic compound characterized by the presence of two prop-2-en-1-ol groups attached to a 1,2-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction is carried out by reacting terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide (NaOH) in an ethanol solution . The reaction is conducted at room temperature, and the product is obtained in high yield after purification.
Industrial Production Methods
Industrial production of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylene derivatives.
Scientific Research Applications
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylene ring and prop-2-en-1-ol groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,3-Phenylene)dipropan-2-ol: Similar structure but with different positioning of hydroxyl groups.
2-Propen-1-ol, 3-phenyl-: Contains a phenyl group instead of a phenylene ring.
1,3-Di-2-thienyl-2-propen-1-one: Contains thiophene rings instead of phenylene.
Uniqueness
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
164267-57-6 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-[2-(3-hydroxyprop-1-enyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C12H14O2/c13-9-3-7-11-5-1-2-6-12(11)8-4-10-14/h1-8,13-14H,9-10H2 |
InChI Key |
YCCDIMOUCAMFKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
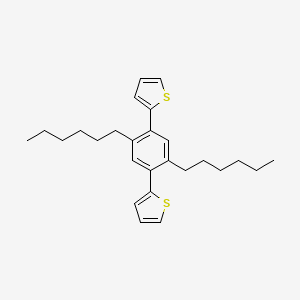
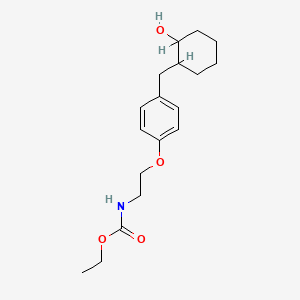
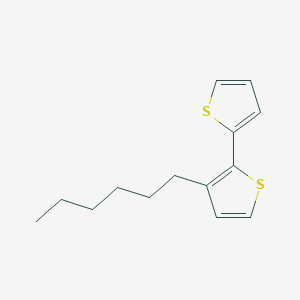
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)
![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
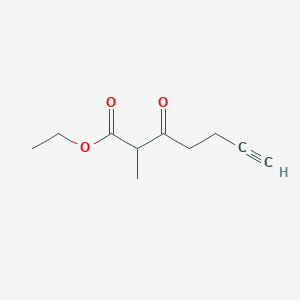
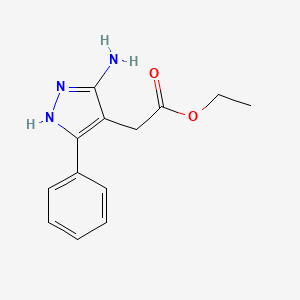
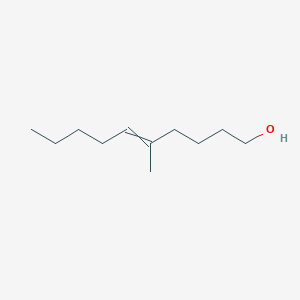
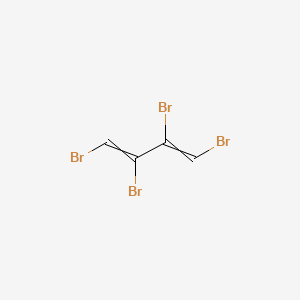
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
